![molecular formula C11H7ClO3 B1619980 3-acetyl-6-chloro-2H-chromen-2-one CAS No. 53653-66-0](/img/structure/B1619980.png)
3-acetyl-6-chloro-2H-chromen-2-one
Overview
Description
3-acetyl-6-chloro-2H-chromen-2-one is a chemical compound with the linear formula C11H7ClO3. It has a molecular weight of 222.63 and its CAS Number is 53653-66-0 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-acetyl-6-chloro-2H-chromen-2-one involves a one-pot reaction of equimolar amounts of 3-acetyl-2H-chromen-2-one, TBATB and heterylthiols or phenylthioureas . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with different heterylthiols and phenylthioureas under green conditions using tetrabutylammonium tribromide (TBATB) as an efficient reagent .Chemical Reactions Analysis
3-acetyl-6-chloro-2H-chromen-2-one can undergo various chemical reactions. For instance, it can react with TBATB in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one . It can also serve as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 3-acetyl-6-chloro-2H-chromen-2-one have been screened for their antimicrobial activity against various fungi and bacteria. This suggests potential applications in developing new antimicrobial agents .
Antiproliferative Agents
Derivatives of related compounds have been synthesized for their potential as antiproliferative agents, which could be used in cancer research and treatment .
Synthesis of Heterocycles
The compound has been used in multicomponent reactions with aromatic aldehydes and malononitrile to generate biologically active pyran and pyridine derivatives, indicating its use in synthetic organic chemistry .
Chemical Synthesis
3-acetyl-6-chloro-2H-chromen-2-one is available for purchase as a chemical reagent, which implies its use in various chemical synthesis processes .
Electrochemical Applications
Coumarin derivatives have been synthesized using electrochemical methods, suggesting that 3-acetyl-6-chloro-2H-chromen-2-one could be used in similar electrochemical applications .
Building Blocks for Heterocyclic Systems
Similar compounds have been described as versatile building blocks in the preparation of polyfunctionalized heterocyclic systems, which are significant in industrial chemistry .
Future Directions
3-acetyl-6-chloro-2H-chromen-2-one and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . Therefore, future research could focus on exploring these properties further.
properties
IUPAC Name |
3-acetyl-6-chlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAEQZQRVDKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291109 | |
Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-2H-chromen-2-one | |
CAS RN |
53653-66-0 | |
Record name | 3-Acetyl-6-chlorocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53653-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73187 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053653660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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